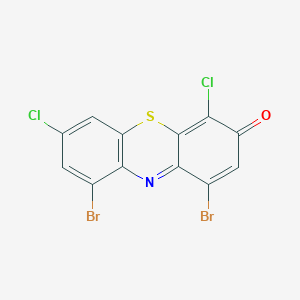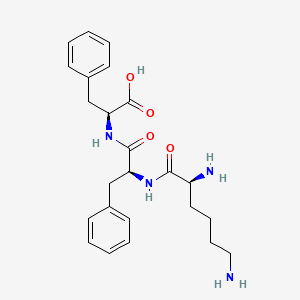
1-(Benzylamino)propylphosphonic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylamino)propylphosphonic acid;hydrochloride is a chemical compound known for its unique structure and properties It consists of a benzylamino group attached to a propylphosphonic acid moiety, with a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)propylphosphonic acid;hydrochloride typically involves the reaction of benzylamine with a suitable phosphonic acid derivative. One common method is the reaction of benzylamine with propylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylamino)propylphosphonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products:
- Oxidation products include phosphonic acid derivatives.
- Reduction products are amine derivatives.
- Substitution reactions yield various substituted benzylamino derivatives .
Applications De Recherche Scientifique
1-(Benzylamino)propylphosphonic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Benzylamino)propylphosphonic acid;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The phosphonic acid moiety can form strong interactions with metal ions or other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Aminophosphonic acids: Compounds with similar phosphonic acid moieties but different amine groups.
Phosphonic acid derivatives: Compounds with variations in the alkyl or aryl groups attached to the phosphonic acid.
Uniqueness: 1-(Benzylamino)propylphosphonic acid;hydrochloride is unique due to its specific combination of benzylamino and propylphosphonic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
64715-33-9 |
|---|---|
Formule moléculaire |
C10H17ClNO3P |
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
1-(benzylamino)propylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C10H16NO3P.ClH/c1-2-10(15(12,13)14)11-8-9-6-4-3-5-7-9;/h3-7,10-11H,2,8H2,1H3,(H2,12,13,14);1H |
Clé InChI |
ZTGDFSPOBBKHKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(NCC1=CC=CC=C1)P(=O)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)









